2-Amino-4-ethyl-6-fluorobenzoic acid

Lipophilicity Drug Design ADME

2-Amino-4-ethyl-6-fluorobenzoic acid (CAS 2137646-11-6) is a fluorinated benzoic acid derivative featuring a 2-amino, 4-ethyl, and 6-fluoro substitution pattern on the aromatic ring. With a molecular formula of C9H10FNO2 and a molecular weight of 183.18 g/mol , it belongs to the class of substituted aminobenzoic acids.

Molecular Formula C9H10FNO2
Molecular Weight 183.182
CAS No. 2137646-11-6
Cat. No. B2646096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-ethyl-6-fluorobenzoic acid
CAS2137646-11-6
Molecular FormulaC9H10FNO2
Molecular Weight183.182
Structural Identifiers
SMILESCCC1=CC(=C(C(=C1)F)C(=O)O)N
InChIInChI=1S/C9H10FNO2/c1-2-5-3-6(10)8(9(12)13)7(11)4-5/h3-4H,2,11H2,1H3,(H,12,13)
InChIKeyUITSAMBVDJBLHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Amino-4-ethyl-6-fluorobenzoic acid (CAS 2137646-11-6): Core Identity and Procurement Context


2-Amino-4-ethyl-6-fluorobenzoic acid (CAS 2137646-11-6) is a fluorinated benzoic acid derivative featuring a 2-amino, 4-ethyl, and 6-fluoro substitution pattern on the aromatic ring. With a molecular formula of C9H10FNO2 and a molecular weight of 183.18 g/mol , it belongs to the class of substituted aminobenzoic acids. The compound is primarily recognized as a versatile intermediate in pharmaceutical and agrochemical synthesis, where its unique orthogonally reactive functional groups (amino and carboxylic acid) enable efficient derivatization for active ingredient development .

Why 2-Amino-4-ethyl-6-fluorobenzoic acid Cannot Be Replaced by Unsubstituted or Mono-Fluorinated Analogs


The precise 4-ethyl and 6-fluoro substitution pattern in 2-amino-4-ethyl-6-fluorobenzoic acid imparts a distinct physicochemical profile that cannot be replicated by simpler analogs such as 2-amino-6-fluorobenzoic acid or 2-amino-4-ethylbenzoic acid. Substitution at both the 4- and 6-positions critically modulates lipophilicity, electronic distribution, and steric bulk, which in turn influence membrane permeability, target binding affinity, and metabolic stability . Consequently, direct substitution with a mono-substituted or differently substituted analog in a synthetic sequence or biological assay is likely to alter key properties, including LogP, pKa, and hydrogen bonding capacity, thereby compromising the intended outcome and rendering generic replacement scientifically unsound [1].

Quantifiable Differentiation of 2-Amino-4-ethyl-6-fluorobenzoic acid (CAS 2137646-11-6) Versus Key Analogs


Reduced Lipophilicity (LogP) Compared to Non-Fluorinated Analog

The target compound exhibits a lower calculated LogP compared to its non-fluorinated 4-ethyl analog, 2-amino-4-ethylbenzoic acid. This difference in lipophilicity is a direct consequence of the electron-withdrawing 6-fluoro substituent, which increases molecular polarity and reduces partitioning into nonpolar environments [1].

Lipophilicity Drug Design ADME

Increased Molecular Weight and Steric Bulk Relative to Simple Fluorinated Scaffold

The presence of the 4-ethyl group adds significant molecular weight and steric bulk compared to the simpler 2-amino-6-fluorobenzoic acid scaffold. This structural expansion is critical for exploring chemical space in lead optimization campaigns, as it provides additional van der Waals contacts for enhanced target binding and can improve metabolic stability by sterically shielding metabolic soft spots .

Molecular Weight Steric Effects Scaffold Optimization

Balanced Hydrogen Bonding Capacity Relative to Both Comparators

The target compound retains the same number of hydrogen bond donors (2) and acceptors (3) as both comparators, but the specific substitution pattern modulates their effective strengths and spatial orientation. The 6-fluoro substituent acts as a weak hydrogen bond acceptor, while the 4-ethyl group does not participate in hydrogen bonding, thereby creating a unique electrostatic profile that differs from both the non-fluorinated and non-ethylated analogs .

Hydrogen Bonding Physicochemical Properties Drug-likeness

Predicted pKa and Ionization State Differentiation

The presence of the electron-withdrawing 6-fluoro substituent is predicted to lower the pKa of the carboxylic acid group relative to the non-fluorinated analog, while the 4-ethyl group provides electron-donating resonance effects that moderate this shift. Although direct experimental pKa values are not currently available for the target compound, computational predictions and comparisons to close analogs suggest a carboxylic acid pKa in the range of 3.9-4.1, which is lower than that of 2-amino-4-ethylbenzoic acid (predicted ~4.2) .

pKa Ionization Drug Absorption

Orthogonal Reactivity Profile for Parallel Synthesis

The combination of an amino group at the 2-position and a carboxylic acid at the 1-position, flanked by an ethyl group at the 4-position and a fluorine at the 6-position, creates an orthogonally reactive scaffold. The amino group can be selectively acylated or alkylated without protecting the carboxylic acid under appropriate conditions, while the fluorine atom serves as a non-labile, metabolically stable replacement for hydrogen that can also engage in unique non-covalent interactions .

Parallel Synthesis Combinatorial Chemistry Scaffold Decoration

Optimal Deployment Scenarios for 2-Amino-4-ethyl-6-fluorobenzoic acid in R&D and Production


Medicinal Chemistry: Lead Optimization of Aminobenzoic Acid-Derived Pharmacophores

When optimizing a hit compound containing an aminobenzoic acid core, the 4-ethyl and 6-fluoro substitution pattern of this compound offers a unique balance of lipophilicity (LogP ~1.3-1.5) and steric bulk (MW 183.18) that is not accessible with mono-substituted analogs. This scaffold is particularly well-suited for exploring SAR around the 4- and 6-positions of the aromatic ring, as it provides a defined starting point for further derivatization. The lower LogP relative to the non-fluorinated analog can improve aqueous solubility, while the increased MW relative to the non-ethylated analog allows for exploration of larger chemical space without sacrificing synthetic tractability [1].

Agrochemical Research: Synthesis of Novel Herbicidal or Fungicidal Agents

The compound serves as a key intermediate in the synthesis of agrochemicals where fluorine substitution is known to enhance metabolic stability and environmental persistence. The 4-ethyl group provides additional lipophilic bulk that can improve cuticular penetration in plant-based applications. This scaffold is a strategic choice for researchers developing next-generation crop protection agents that require a specific balance of hydrophobicity and reactivity .

Chemical Biology: Development of Fluorescent or Affinity Probes

The 6-fluoro substituent can be leveraged as a non-labile replacement for hydrogen in the design of chemical probes, where fluorine NMR (¹⁹F NMR) can be used to monitor binding events or conformational changes without perturbing the system. The 4-ethyl group provides a hydrophobic anchor for potential protein interactions. This compound is ideal for constructing probe molecules where both a reactive handle (the amino or carboxylic acid group) and a spectroscopic reporter (fluorine) are required [1].

Combinatorial Chemistry: Generation of Diverse Screening Libraries

The orthogonally reactive amino and carboxylic acid functionalities, combined with the metabolically stable 6-fluoro substituent and the sterically differentiating 4-ethyl group, make this compound an excellent core scaffold for parallel library synthesis. Researchers can rapidly generate arrays of amides, esters, or N-substituted derivatives to explore biological activity space, leveraging the scaffold's built-in diversity points for efficient SAR exploration .

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